![molecular formula C23H25N3O3S B360119 N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide CAS No. 690245-17-1](/img/structure/B360119.png)

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

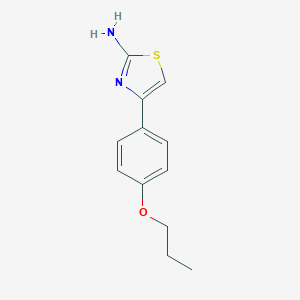

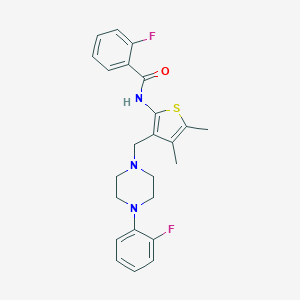

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, commonly known as PMSF, is a widely used serine protease inhibitor in biochemistry and molecular biology research. PMSF is a potent inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has been extensively used in various research applications, including protein purification, enzyme assays, and western blotting.

Scientific Research Applications

Electrophoretic Separation and Sensitivity Enhancement

Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). The study developed an effective separation method and enhanced sensitivity through large-volume sample stacking for online concentration, demonstrating the method's promise for quality control in pharmaceutical applications (Ye et al., 2012).

Novel Soluble Fluorinated Polyamides Incorporation

A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized, leading to the development of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various applications including in the field of electronics (Liu et al., 2013).

Molecular Structure and Bioactivity Insights

The molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was thoroughly studied using density functional theory, revealing insights into its reactivity, electronic properties, and bioactive nature. The research highlighted the compound's antifungal and antiviral potential, paving the way for further exploration in medicinal chemistry (FazilathBasha et al., 2021).

Discovery of Isotype-Selective Histone Deacetylase Inhibitor

MGCD0103, a compound structurally related to N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, was discovered as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrated significant antitumor activity and potential as an anticancer drug, undergoing clinical trials (Zhou et al., 2008).

Solid Phase Synthesis and Crystal Structure Analysis

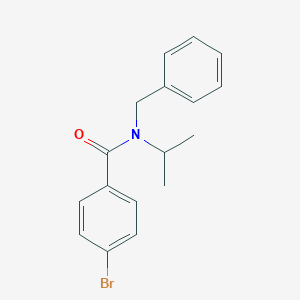

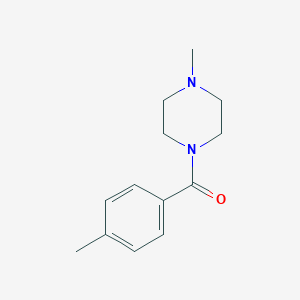

The solid-phase synthesis technique was utilized to synthesize N-p-Methylbenzyl benzamide, showcasing the methodology's efficiency. The crystal structure of the synthesized compound was determined, providing valuable structural data for further scientific applications (Luo & Huang, 2004).

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDCKYCYHXLPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)

![6-Amino-1-methyl-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B360064.png)

![2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol](/img/structure/B360098.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B360113.png)

![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)

![N-(3-{1-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide](/img/structure/B360140.png)

![5-(3-{4-[(methylsulfonyl)amino]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B360141.png)

![2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B360142.png)